(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
Description
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral diamine featuring a fluorinated aromatic ring. Its structure includes:
- Stereochemistry: The 1S configuration at the ethylenediamine backbone, which may influence biological activity and receptor binding specificity.
- Substituents: A 3-fluoro and 4-trifluoromethoxy group on the phenyl ring.
- Molecular Formula: Inferred as C₉H₉F₄N₂O (based on structural analogs like CAS 1213016-70-6 ).
- Applications: Likely explored in pharmaceutical research as a bioactive intermediate, given the prevalence of fluorinated compounds in drug development for improved pharmacokinetics.
Properties
Molecular Formula |
C9H10F4N2O |
|---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2/t7-/m1/s1 |
InChI Key |
LNEOOEDYRYWJCL-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Aromatic bromofluoro-trifluoromethyl derivatives such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene are commonly used precursors for fluorinated aromatic compounds.
- Halogenated fluoroaromatics undergo lithiation using n-butyllithium at low temperatures (-78 °C), enabling subsequent nucleophilic substitution or coupling reactions.
Introduction of the Trifluoromethoxy Group (-OCF3)
- The trifluoromethoxy group is introduced either via direct trifluoromethoxylation of phenolic precursors or by cross-coupling reactions involving trifluoromethoxy-substituted aryl boronic acids.
- Recent advances include copper-catalyzed oxidative coupling and palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to install trifluoromethoxy substituents on aromatic rings with high regioselectivity.
Fluorination Techniques
- Selective fluorination is achieved using reagents such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or newer bench-stable reagents like XtalFluor-M® for mild and efficient fluorination of aromatic precursors.
- Fluorine atoms are introduced at specific positions on the aromatic ring by lithiation followed by reaction with electrophilic fluorinating agents or by halogen exchange reactions.
Formation of the Ethane-1,2-Diamine Side Chain
Stereoselective Amination
- The ethane-1,2-diamine moiety is introduced via nucleophilic substitution or reductive amination of appropriate ketone or aldehyde intermediates derived from the fluorinated aromatic core.
- Chiral auxiliaries or catalysts are employed to achieve the (1S)-configuration selectively, ensuring enantiomeric purity of the product.
Organometallic Addition and Amination
- Organolithium or Grignard reagents derived from the fluorinated aromatic intermediates react with electrophilic nitrogen sources or imines to form the diamine backbone.
- For example, benzylmagnesium chloride addition to lithiated aromatic intermediates followed by acidic workup yields amine derivatives with controlled stereochemistry.
Representative Preparation Method (Literature-Based)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene, n-BuLi (-78 °C) | Lithiation of aromatic bromide | High regioselectivity |
| 2 | Addition of aryl nitrile or aldehyde electrophile | Formation of carbon-carbon bond | Controlled temperature for selectivity |
| 3 | Treatment with TMSCl and Et3N | Protection or activation step | Stabilizes intermediate |
| 4 | Addition of benzylmagnesium chloride (Grignard reagent) | Formation of amine precursor | Overnight stirring at room temperature |
| 5 | Acidic quench (HCl) and extraction | Isolation of amine intermediate | Purification by flash chromatography |
| 6 | Stereoselective reduction or amination | Formation of (1S)-ethane-1,2-diamine moiety | Use of chiral catalysts or auxiliaries |
Yield ranges from 24% to 56% depending on reaction scale and purification.
Analytical and Purification Techniques
- Purity and stereochemistry are confirmed by NMR spectroscopy (1H, 19F), mass spectrometry, and chiral HPLC.
- Flash column chromatography on silica gel using hexanes/ethyl acetate gradients is commonly employed for purification.
- Storage conditions and stability data indicate the compound is sensitive to moisture and should be stored under inert atmosphere.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated phenyl ring and diamine moiety are structural motifs commonly found in bioactive molecules, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated phenyl ring and diamine moiety contribute to its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs with variations in substituents, stereochemistry, and physicochemical properties:
*Inferred values based on structural analogs.
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : The target compound’s -OCF₃ group increases resistance to oxidative metabolism compared to -OCH₃ or -C₂H₅ .
- Positional Isomerism : The 3-F,4-OCF₃ substitution (target) vs. 5-F,3-CF₃ (CAS 1213016-70-6) may alter binding affinity in receptor-ligand interactions .
Stereochemistry :
- The 1S configuration in the target compound contrasts with the 1R,2R diastereomer in CAS 1213854-80-8 , which could lead to divergent biological activities.
Physicochemical Properties :
Biological Activity
(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a trifluoromethoxy group and a fluorinated phenyl ring, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C9H10F4N2O
- Molecular Weight : 238.18 g/mol
- CAS Number : 1213892-77-3
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the amine functional groups allows for hydrogen bonding and potential interactions with active sites of proteins, which can influence various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against Mycobacterium abscessus with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Compound 1 | 0.125 | M. abscessus |
| Compound 2 | 0.05–1 | M. avium |
| Compound 3 | 0.25 | M. xenopi |
This suggests that this compound may possess similar properties worth investigating.
Cytotoxicity
In vitro cytotoxicity tests have been conducted to evaluate the safety profile of related compounds. For example, compounds tested against THP-1 cells demonstrated a high selectivity index (>1910), indicating low toxicity towards human cells while maintaining efficacy against pathogenic bacteria .
Case Studies
Several case studies highlight the potential applications of this compound in treating infections caused by non-tuberculous mycobacteria (NTM). One study demonstrated that a structurally similar compound exhibited good oral bioavailability and efficacy in murine models infected with M. abscessus, supporting further development for clinical applications .
Synthesis and Optimization
The synthesis of this compound can be approached through various organic synthesis methods, including:
- Nucleophilic Substitution : Involves introducing the ethylamine moiety to a precursor compound.
- Reductive Amination : Condensation of an aldehyde or ketone with an amine followed by reduction.
Optimizing these synthetic routes is essential for improving yield and purity, which directly impacts biological testing outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
